4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that features a cyclopropyl group attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of a suitable catalyst to form the imidazole ring . The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for better control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Comparison with Similar Compounds
4,5-Dihydro-1H-imidazol-2-one: Similar in structure but lacks the cyclopropyl group.
1,3-Dihydro-1H-imidazol-2-one: Another related compound with different substituents on the imidazole ring.
Uniqueness: 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and industrial applications .
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-cyclopropyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C6H8N2O/c9-6-7-3-5(8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) |
InChI Key |
GSPJHHAULGTGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC(=O)N2 |
Origin of Product |
United States |
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